molecular formula C28H24N4O2S2 B2519044 4-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl]-5-(2-phenylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one CAS No. 1242876-69-2

4-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl]-5-(2-phenylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

Cat. No.: B2519044
CAS No.: 1242876-69-2
M. Wt: 512.65
InChI Key: QZNRVRXSWPATSP-UHFFFAOYSA-N
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Description

“4-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl]-5-(2-phenylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one” is a complex organic compound that features multiple functional groups, including a pyrrolidinone, a phenylmethylsulfanyl group, and a triazatricyclo structure. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl]-5-(2-phenylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one” would likely involve multiple steps, including the formation of the pyrrolidinone ring, the introduction of the phenylmethylsulfanyl group, and the construction of the triazatricyclo framework. Each step would require specific reagents and conditions, such as:

    Formation of Pyrrolidinone Ring: This could be achieved through a cyclization reaction involving an amine and a carbonyl compound under acidic or basic conditions.

    Introduction of Phenylmethylsulfanyl Group: This step might involve a nucleophilic substitution reaction where a thiol group is introduced to a benzyl halide derivative.

    Construction of Triazatricyclo Framework: This complex structure could be synthesized through a series of cyclization and condensation reactions, possibly involving azides and alkynes under copper-catalyzed conditions.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound “4-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl]-5-(2-phenylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one” can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenylmethylsulfanyl group can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might also make it a candidate for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biology, the compound could be investigated for its potential biological activities. Compounds with similar structures have been studied for their antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicine, the compound might be explored as a potential drug candidate. Its multiple functional groups could interact with various biological targets, making it a versatile molecule for drug discovery.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of “4-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl]-5-(2-phenylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one” would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating enzyme activity by binding to the active site or allosteric sites.

    Interacting with Receptors: Modulating receptor activity by acting as an agonist or antagonist.

    Disrupting Cellular Processes: Interfering with cellular processes like DNA replication, protein synthesis, or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl]-5-(2-phenylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one: can be compared with other compounds that have similar functional groups or structural motifs, such as:

Uniqueness

The uniqueness of “4-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl]-5-(2-phenylethyl)-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),3,10,12-pentaen-6-one” lies in its combination of multiple functional groups and a complex tricyclic structure

Properties

IUPAC Name

4-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl]-5-(2-phenylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O2S2/c33-23-9-5-16-31(23)21-12-10-20(11-13-21)18-35-28-30-24-22-8-4-15-29-26(22)36-25(24)27(34)32(28)17-14-19-6-2-1-3-7-19/h1-4,6-8,10-13,15H,5,9,14,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNRVRXSWPATSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CSC3=NC4=C(C(=O)N3CCC5=CC=CC=C5)SC6=C4C=CC=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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